1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole
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Overview
Description
1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of sulfonyl pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a sulfonyl group attached to a phenyl ring, which is further substituted with tert-butyl and ethoxy groups. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The synthesis begins with the sulfonylation of 5-(tert-butyl)-2-ethoxyphenyl using a sulfonyl chloride reagent under basic conditions to form the corresponding sulfonyl chloride intermediate.
Pyrazole Ring Formation: The sulfonyl chloride intermediate is then reacted with hydrazine or a substituted hydrazine to form the pyrazole ring through a cyclization reaction.
Final Product Formation: The resulting pyrazole derivative is purified and characterized to obtain the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and reducing agents (e.g., sodium borohydride).
Scientific Research Applications
1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with biological targets, contributing to its overall biological activity.
Comparison with Similar Compounds
1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole can be compared with other sulfonyl pyrazoles, such as:
1-((4-methylphenyl)sulfonyl)-1H-pyrazole: Similar structure but with a methyl group instead of tert-butyl and ethoxy groups.
1-((4-chlorophenyl)sulfonyl)-1H-pyrazole: Contains a chlorine substituent on the phenyl ring.
1-((4-nitrophenyl)sulfonyl)-1H-pyrazole: Contains a nitro group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-5-20-13-8-7-12(15(2,3)4)11-14(13)21(18,19)17-10-6-9-16-17/h6-11H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHPDJGBRGHYNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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